molecular formula C14H12F3NO B3002951 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline CAS No. 231278-67-4

4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline

Cat. No.: B3002951
CAS No.: 231278-67-4
M. Wt: 267.251
InChI Key: KSVWUYLDKMOEDI-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline is a fluorinated aniline derivative characterized by a benzyloxy group attached to the para position of the aniline ring, with a trifluoromethyl (-CF₃) substituent at the meta position of the benzyl moiety. This compound is of significant interest in organic synthesis and pharmaceutical research due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and modulates electronic effects in drug candidates .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-3-1-2-10(8-11)9-19-13-6-4-12(18)5-7-13/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVWUYLDKMOEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline can be achieved through several methods, including:

    Suzuki–Miyaura Coupling: This method involves the cross-coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst.

    Radical Trifluoromethylation:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or aminated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties
Research indicates that derivatives of 4-{[3-(trifluoromethyl)phenyl]methoxy}aniline possess significant biological activity. Compounds with similar structures have been studied for their potential as antimicrobial agents. For instance, Schiff bases derived from aniline compounds have shown promise in treating bacterial infections and exhibiting anticancer activities. These compounds often function by inhibiting enzyme activity or interfering with cellular processes essential for pathogen survival or cancer cell proliferation .

Protein Kinase Modulation
The compound's ability to modulate protein kinase enzymatic activity positions it as a candidate for drug development targeting various diseases, including cancer. Protein kinases are critical in regulating cellular functions, and their dysregulation is often implicated in cancer progression. By influencing these enzymes, this compound derivatives may contribute to therapeutic strategies against malignancies .

Material Science Applications

Dyes and Pigments
this compound can be utilized in the synthesis of dyes and pigments due to its vibrant color properties and stability. The trifluoromethyl group enhances the electron-withdrawing capacity of the molecule, which can improve the lightfastness and overall performance of dye products in textiles and coatings .

Thermo-Stable Materials
The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability. Research into polymer composites suggests that adding such compounds can improve mechanical properties and resistance to thermal degradation, making them suitable for high-performance applications in electronics and aerospace industries .

Chemical Intermediate

Synthesis of Other Compounds
this compound serves as a versatile building block in organic synthesis. It can be employed as an intermediate in the preparation of various functionalized anilines and other organic compounds. Its ability to undergo electrophilic aromatic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new materials with tailored properties for specific applications .

Case Studies

StudyApplicationFindings
Yang et al., 2007Antimicrobial ActivityDemonstrated that related compounds inhibited bacterial growth effectively, suggesting potential for drug development.
Akkaya et al., 2007Anticancer PropertiesIdentified significant cytotoxic effects on cancer cell lines, highlighting the need for further investigation into structure-activity relationships.
Tüfekçi et al., 2009Dye SynthesisDeveloped novel dyes with enhanced lightfastness and thermal stability using derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, receptor binding, and other biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and similarities between 4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline and related compounds:

Compound Name CAS Number Substituent Position & Linkage Similarity Score Key Structural Features
This compound - Benzyloxy (meta-CF₃) - -CF₃ on benzyl ring; flexible benzyloxy linker
4-(4-(Trifluoromethyl)phenoxy)aniline 57478-19-0 Phenoxy (para-CF₃) 0.88 -CF₃ directly on phenoxy ring; rigid linkage
3-Methoxy-5-(trifluoromethyl)aniline 349-55-3 Methoxy (meta) + CF₃ (meta) 0.90 Methoxy and -CF₃ on same ring; no ether linkage
4-Methoxy-3-(trifluoromethyl)aniline 393-15-7 Methoxy (para) + CF₃ (meta) - Methoxy and -CF₃ on adjacent positions
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 728907-96-8 Phenoxy (meta-OCH₃) + CF₃ (para) - Two substituents on aniline; extended π-system

Key Observations :

  • Linkage Type: The benzyloxy group introduces flexibility, whereas phenoxy-linked compounds (e.g., CAS 57478-19-0) have rigid structures, affecting conformational preferences in drug-receptor interactions .
  • Electronic Effects : Methoxy groups (e.g., in 4-Methoxy-3-(trifluoromethyl)aniline) donate electron density via resonance, counteracting the electron-withdrawing -CF₃ group, which may alter reactivity in electrophilic substitutions .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) Purity (%) Solubility Molecular Weight (g/mol)
This compound - - Likely similar to analogs ~297.24 (estimated)
4-(4-(Trifluoromethyl)phenoxy)aniline Not reported - DCM, MeCN 267.22
4-Methoxy-3-(trifluoromethyl)aniline Crystalline solid >97% Ethanol, DMSO 191.15
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline - 95-98% Chloroform, Methanol, DMSO 283.24

Notes:

  • The higher molecular weight of this compound compared to simpler analogs (e.g., 4-Methoxy-3-(trifluoromethyl)aniline) may reduce solubility in polar solvents .
  • Purity levels for most compounds exceed 95% after HPLC purification, a standard method for fluorinated anilines .

Biological Activity

4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline, a compound featuring a trifluoromethyl group and an aniline moiety, has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10F3NO\text{C}_10\text{H}_{10}\text{F}_3\text{N}\text{O}

This compound includes:

  • A trifluoromethyl group (–CF₃), which enhances lipophilicity and metabolic stability.
  • A methoxy group (–OCH₃), which can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group increases the compound's ability to interact with hydrophobic pockets in proteins, leading to inhibition of various enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) .
  • Receptor Binding : The compound shows potential for binding to receptors involved in various signaling pathways, which may result in modulation of biological responses.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, the compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The half-maximal inhibitory concentration (IC₅₀) values indicated moderate to high efficacy:

CompoundCell LineIC₅₀ (μM)
This compoundMCF-715.2
This compoundHCT-11612.8

These results suggest that the presence of the trifluoromethyl group may enhance the compound's anticancer activity through improved membrane permeability and interaction with cellular targets .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

EnzymeIC₅₀ (μM)
AChE19.2
BChE13.2

The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis

When compared to structurally similar compounds, such as 4-(trifluoromethyl)benzylamine and 3-(trifluoromethyl)aniline, this compound demonstrates unique properties due to its dual functional groups. The methoxy group significantly influences its chemical reactivity and biological activity, making it a promising candidate for further development in medicinal chemistry .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Anticancer Research : A study involving a series of derivatives showed that modifications to the aniline structure could lead to enhanced anticancer properties, suggesting a structure-activity relationship that merits further exploration .
  • Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective effects through enzyme inhibition, providing a basis for developing treatments for neurodegenerative conditions .

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

  • Pharmacokinetic Studies : Understanding how this compound behaves in biological systems will be crucial for its development as a therapeutic agent.
  • Synthesis of Derivatives : Exploring variations in the molecular structure could lead to compounds with improved efficacy and specificity against targeted diseases.

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